molecular formula C13H12N4O3 B11430992 7-(3-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(3-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11430992
M. Wt: 272.26 g/mol
InChI Key: PRSVFEXVYUTGDY-UHFFFAOYSA-N
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Description

7-(3-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a methoxyphenyl group attached at the 7th position and a carboxylic acid group at the 5th position. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. Industrial production would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-(3-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(3-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(3-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with various molecular targets and pathways. The triazole and pyrimidine rings allow the compound to bind to enzymes and receptors, modulating their activity. For example, it can act as an inhibitor of specific kinases, thereby affecting signal transduction pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(3-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid lies in its specific functional groups, which confer distinct chemical and biological properties. The methoxyphenyl group enhances its ability to interact with biological targets, while the carboxylic acid group provides additional sites for chemical modification.

Properties

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

7-(3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H12N4O3/c1-20-9-4-2-3-8(5-9)11-6-10(12(18)19)16-13-14-7-15-17(11)13/h2-7,11H,1H3,(H,18,19)(H,14,15,16)

InChI Key

PRSVFEXVYUTGDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C=C(NC3=NC=NN23)C(=O)O

Origin of Product

United States

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